molecular formula C7H6O2S B065561 4-Hydroxy-3-sulfanylbenzaldehyde CAS No. 166590-53-0

4-Hydroxy-3-sulfanylbenzaldehyde

Cat. No. B065561
M. Wt: 154.19 g/mol
InChI Key: LOQMENZSCDPVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-sulfanylbenzaldehyde (HSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HSB is a yellow to brown crystalline solid that is soluble in water and ethanol. This compound is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of 4-Hydroxy-3-sulfanylbenzaldehyde is not fully understood. However, studies have suggested that 4-Hydroxy-3-sulfanylbenzaldehyde exerts its biological effects through various pathways, including the regulation of oxidative stress, inflammation, and cell signaling pathways. 4-Hydroxy-3-sulfanylbenzaldehyde has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Biochemical And Physiological Effects

4-Hydroxy-3-sulfanylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-Hydroxy-3-sulfanylbenzaldehyde can inhibit the growth of cancer cells and induce apoptosis. 4-Hydroxy-3-sulfanylbenzaldehyde has also been shown to reduce oxidative stress and inflammation in various cell types. In animal studies, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Hydroxy-3-sulfanylbenzaldehyde in lab experiments is its low toxicity. 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have minimal toxicity in various cell types and animal models. Another advantage of using 4-Hydroxy-3-sulfanylbenzaldehyde is its versatility. 4-Hydroxy-3-sulfanylbenzaldehyde can be easily modified to produce derivatives with specific properties. However, one of the limitations of using 4-Hydroxy-3-sulfanylbenzaldehyde is its low solubility in water, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for research on 4-Hydroxy-3-sulfanylbenzaldehyde. One area of research is the development of 4-Hydroxy-3-sulfanylbenzaldehyde derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 4-Hydroxy-3-sulfanylbenzaldehyde in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-3-sulfanylbenzaldehyde and its potential applications in various fields.

Synthesis Methods

4-Hydroxy-3-sulfanylbenzaldehyde can be synthesized through various methods, including the oxidation of 4-hydroxybenzaldehyde with sodium sulfide, the reaction of 4-chlorobenzenesulfonic acid with 4-hydroxybenzaldehyde, and the reaction of 4-hydroxybenzaldehyde with thioacetic acid. The most common method for synthesizing 4-Hydroxy-3-sulfanylbenzaldehyde is the oxidation of 4-hydroxybenzaldehyde with sodium sulfide. This method involves the reaction of 4-hydroxybenzaldehyde with sodium sulfide in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate.

Scientific Research Applications

4-Hydroxy-3-sulfanylbenzaldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. 4-Hydroxy-3-sulfanylbenzaldehyde has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have antifungal and antibacterial properties, making it a potential candidate for use in crop protection. In materials science, 4-Hydroxy-3-sulfanylbenzaldehyde has been used as a starting material for the synthesis of various materials such as polymers and metal-organic frameworks.

properties

CAS RN

166590-53-0

Product Name

4-Hydroxy-3-sulfanylbenzaldehyde

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

4-hydroxy-3-sulfanylbenzaldehyde

InChI

InChI=1S/C7H6O2S/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H

InChI Key

LOQMENZSCDPVJW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)S)O

Canonical SMILES

C1=CC(=C(C=C1C=O)S)O

synonyms

Benzaldehyde, 4-hydroxy-3-mercapto- (9CI)

Origin of Product

United States

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